molecular formula C15H12N2 B171199 2-Phenylquinolin-8-amine CAS No. 116529-78-3

2-Phenylquinolin-8-amine

Cat. No.: B171199
CAS No.: 116529-78-3
M. Wt: 220.27 g/mol
InChI Key: LOXNFXNXRRMUFJ-UHFFFAOYSA-N
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Description

2-Phenylquinolin-8-amine is a chemical compound with the molecular formula C15H12N2 and a molecular weight of 220.27 .


Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related and valuable scaffolds in organic synthesis, has been reported. The process involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .


Molecular Structure Analysis

While specific structural analysis for this compound is not available, modern mass spectrometry (MS) technologies can be combined with various techniques to analyze protein structure and dynamics .


Chemical Reactions Analysis

Quinolin-8-amines are involved in intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis of Arylbenzoxazole Derivatives : 2-Phenylquinolin-8-amine is utilized in the one-pot synthesis of 2-arylbenzoxazole derivatives, exploiting copper-catalyzed intermolecular C–N/intramolecular C–O couplings. This process features clean reaction conditions and yields good results, highlighting the compound's role in facilitating complex organic syntheses (Miao et al., 2015).

  • Amination of 4-Chloro-2-Phenylquinoline Derivatives : Research has shown that this compound can be involved in the amination of various 4-chloro-2-arylquinoline compounds, resulting in novel 4-amino-2-phenylquinoline derivatives. This demonstrates its utility in the creation of new quinoline-based compounds (Tsai et al., 2008).

Biological Applications

  • Antimicrobial Activities : Derivatives of this compound have been synthesized and found to possess significant antimicrobial properties. This includes activity against various bacterial strains, suggesting potential use in the development of new antibacterial agents (Shankerrao et al., 2012).

  • RNA-Binding Molecules : this compound amino acids have been incorporated into peptides, which bind RNA targets with high affinity. This indicates potential applications in the discovery of new antibacterial agents and in the study of RNA function (Krishnamurthy et al., 2004).

Photophysical Applications

  • Fluorescent pH Sensor : Research on 2-Phenylquinoline demonstrated its potential as a fluorescent pH sensor in both acidic and basic media. This suggests its use in developing sensitive, environmentally responsive materials (Maity et al., 2018).

  • Photophysical Properties of Borondipyrromethene Analogues : Studies on 8-(p-substituted)phenyl analogues of 2-Phenylquinoline revealed insights into the photophysical properties of these compounds, indicating applications in the development of new fluorophores (Qin et al., 2005).

Anticancer Research

  • Apoptosis Inducers and Anticancer Agents : 2-Phenylquinolin-4-amine derivatives were designed and synthesized as apoptosis inducers, showing potential as anticancer agents. This suggests the role of this compound derivatives in cancer treatment research (Dayani et al., 2021).

Safety and Hazards

According to the Safety Data Sheet, 2-Phenylquinolin-8-amine is classified as having acute toxicity when ingested, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-phenylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXNFXNXRRMUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601447
Record name 2-Phenylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116529-78-3
Record name 2-Phenylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Nitro-2-phenylquinoline was prepared according to the procedure outlined by Elderfield et al in J. American Chemical Society (1946), vol 68, p. 1589. In a typical run, 8-nitro-2-phenylquinoline (510 mg) was dissolved in 100 mL of MeOH. After the addition of 10% Pd on C (50 mg), the reaction mixture was thoroughly purged with nitrogen. It was then stirred vigorously at room temperature under 1 atm of hydrogen for 18 h. The reaction mixture was filtered through Celite and the filtrate was concentrated under reduced pressure to afford 380 mg of 2-phenylquinolin-8-amine. MS (ESI) calcd for C15H12N2 (m/z): 220.10. found: 221 [M+1].
Quantity
510 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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